Stibine

Catalog No.
S580322
CAS No.
7803-52-3
M.F
Sb
M. Wt
121.760 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stibine

CAS Number

7803-52-3

Product Name

Stibine

IUPAC Name

antimony

Molecular Formula

Sb

Molecular Weight

121.760 g/mol

InChI

InChI=1S/Sb

InChI Key

WATWJIUSRGPENY-UHFFFAOYSA-N

SMILES

[SbH3]

Solubility

Insoluble (NIOSH, 2024)
Insoluble in water
Insoluble in dilute acid
Soluble in hot concentrated H2SO4
Solubility in water: none
Insoluble

Synonyms

antimony hydride, antimony trihydride, stibine

Canonical SMILES

[Sb]

Description

The exact mass of the compound Stibine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slight (niosh, 2016)slightly soluble in water4.1 g/l at 0 °c in waterthe gas is slightly soluble in water.soluble in ethanolfreely soluble in alcohol, carbon disulfide and other organic solventsgas ... is very soluble in alcohol, carbon disulfide and organic solventssolubility in water: poorslight. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Stibine is a colorless gas with a disagreeable odor reminiscent of garlic or rotten eggs. It is classified as a pnictogen hydride, sharing similarities with ammonia but being heavier and more toxic. The molecular structure of stibine is pyramidal, characterized by an H Sb H\text{H Sb H} bond angle of approximately 91.7° and an Sb H\text{Sb H} bond length of 170.7 picometers (1.707 Å) . Stibine is highly unstable and flammable, with the potential for explosive reactions under certain conditions, such as when heated with ammonia or chlorine .

Stibine exhibits a range of chemical behaviors:

  • Decomposition: It decomposes at elevated temperatures, yielding antimony and hydrogen:
    2SbH32Sb+3H22\text{SbH}_3\rightarrow 2\text{Sb}+3\text{H}_2
  • Oxidation: Stibine reacts readily with oxygen to form antimony trioxide:
    2SbH3+3O2Sb2O3+3H2O2\text{SbH}_3+3\text{O}_2\rightarrow \text{Sb}_2\text{O}_3+3\text{H}_2\text{O}
  • Reactivity with Bases: Stibine can be deprotonated by strong bases like sodium amide, forming sodium stibinide:
    SbH3+NaNH2NaSbH2+NH3\text{SbH}_3+\text{NaNH}_2\rightarrow \text{NaSbH}_2+\text{NH}_3
  • Reactions with Organic Compounds: Tris(dimethylamino)stibine reacts with aldehydes and ketones to yield gem-diamines and enamines .

Stibine is highly toxic, primarily due to its ability to bind to hemoglobin in red blood cells, leading to hemolytic anemia. Symptoms of exposure can include headaches, nausea, vertigo, and potentially severe complications like liver and kidney failure if not treated promptly . The lethal concentration for mice has been recorded at approximately 100 ppm .

Stibine can be synthesized through several methods:

  • Reduction of Antimony Compounds:
    • Reaction of antimony trioxide with lithium aluminum hydride:
      2Sb2O3+3LiAlH44SbH3+1.5Li2O+1.5Al2O32\text{Sb}_2\text{O}_3+3\text{LiAlH}_4\rightarrow 4\text{SbH}_3+1.5\text{Li}_2\text{O}+1.5\text{Al}_2\text{O}_3
    • Reaction of antimony trichloride with sodium borohydride:
      4SbCl3+3NaBH44SbH3+3NaCl+3BCl34\text{SbCl}_3+3\text{NaBH}_4\rightarrow 4\text{SbH}_3+3\text{NaCl}+3\text{BCl}_3
  • Reaction with Water: Antimony sources can also react directly with water to produce stibine .

Stibine has several industrial applications:

  • Semiconductor Industry: It is used as a doping agent for silicon in the production of semiconductors through chemical vapor deposition .
  • Fumigation: Although less common due to its instability compared to phosphine, stibine has been reported as a fumigant .
  • Chemical Synthesis: Its reactivity makes it useful in organic synthesis reactions involving antimony derivatives .

Research into the interactions of stibine has revealed its potential for forming complexes and engaging in addition chemistry. For instance, stibine oxides have been studied for their bonding characteristics and reactivity under various conditions . These studies highlight the compound's versatility and potential for further exploration in material science.

Stibine shares similarities with other pnictogen hydrides such as arsine (AsH3\text{AsH}_3) and phosphine (PH3\text{PH}_3). Below is a comparison highlighting their unique aspects:

CompoundFormulaMolecular WeightToxicity LevelStability
StibineSbH3\text{SbH}_3124.8 g/molHighly toxicUnstable at room temperature
ArsineAsH3\text{AsH}_377.94 g/molHighly toxicStable but decomposes at high temperatures
PhosphinePH3\text{PH}_334.00 g/molModerately toxicStable at room temperature

Uniqueness of Stibine: Stibine is notably heavier than both arsine and phosphine, contributing to its distinct physical properties and reactivity patterns. Its high toxicity parallels that of arsine, yet it exhibits unique chemical behaviors that differentiate it from its lighter counterparts.

Historical Synthesis Approaches

The discovery and early synthesis of stibine trace back to the nineteenth century, marking a pivotal period in antimony chemistry research [18] [19]. The compound was independently discovered in 1837 by Lewis Thomson and Pfaff, establishing the foundation for subsequent synthetic developments [5] [18]. These early investigations faced considerable challenges due to the lack of suitable synthesis methods and the inherent instability of the compound.

The historical development of stibine synthesis is intrinsically linked to the Marsh test, developed circa 1836 by James Marsh for arsenic detection [17] [18]. This sensitive analytical procedure inadvertently provided one of the earliest methods for stibine generation, as the test could detect both arsine and stibine through similar chemical pathways [17] [22]. The Marsh test involved treating samples with arsenic-free zinc and dilute sulfuric acid, wherein if antimony was present, gaseous stibine would form alongside the target arsine [18] [22].

Francis Jones conducted systematic investigations in 1876, testing several synthesis methods to establish more reliable preparative routes [19] [21] [23]. However, these early attempts yielded variable results with generally low purity products. The breakthrough in stibine synthesis came in 1901 when Alfred Stock developed optimized synthesis conditions that allowed for the determination of most of the compound's fundamental properties [19] [21] [23]. Stock's methodological improvements represented a significant advancement in the field, providing the foundation for modern synthetic approaches.

Table 1: Historical Synthesis Methods

MethodReagentsYieldPuritySignificance
Marsh Test (1836)Zn + H₂SO₄ + Sb compoundsQualitative detectionImpureFirst detection method
Lewis Thomson Method (1837)Acid + Antimony compoundsLowLowFirst discovery
Pfaff Method (1837)Acid + Antimony compoundsLowLowIndependent discovery
Francis Jones Methods (1876)Multiple synthesis routes testedVariableModerateSystematic study
Alfred Stock Method (1901)Optimized synthesis conditionsHighHighProperties determination

Modern Inorganic Preparation Techniques

Contemporary synthetic methodologies for stibine production have evolved significantly from historical approaches, incorporating advanced reagents and controlled reaction conditions [1] [2] [27]. Modern preparation techniques primarily rely on the reduction of antimony(III) compounds using hydride donors, representing a substantial improvement in both yield and product purity.

The most widely employed modern synthesis involves the reaction of antimony(III) sources with hydride equivalents [1] [5]. The reduction of antimony trioxide using lithium aluminum hydride follows the stoichiometric equation: 2 Sb₂O₃ + 3 LiAlH₄ → 4 SbH₃ + 1.5 Li₂O + 1.5 Al₂O₃ [1] [5]. This method provides high yields under controlled conditions and has become a standard preparative route in laboratory settings.

An alternative approach utilizes sodium borohydride as the reducing agent, following the reaction: 4 SbCl₃ + 3 NaBH₄ → 4 SbH₃ + 3 NaCl + 3 BCl₃ [1] [5]. This method offers the advantage of milder reaction conditions while maintaining high product yields. The choice between lithium aluminum hydride and sodium borohydride often depends on specific experimental requirements and available equipment.

Antimonide hydrolysis represents another viable synthetic pathway, wherein sources of Sb³⁻ react with protonic reagents to produce stibine [1] [5]. The reaction Na₃Sb + 3 H₂O → SbH₃ + 3 NaOH exemplifies this approach, though yields are typically moderate compared to hydride reduction methods [1] [5].

Recent developments have introduced nonaqueous synthetic routes that offer enhanced control over reaction conditions and product purity [2] [27]. Method A involves the reaction of antimony trichloride with lithium aluminum hydride in tetraethylene glycol dimethyl ether (tetraglyme) solvent at -30°C, achieving yields of approximately 62% [27]. Method B utilizes sodium borohydride in place of lithium aluminum hydride under similar conditions, resulting in improved yields of 77% [27].

Table 2: Modern Inorganic Preparation Techniques

MethodReactionTemperature (°C)Yield (%)Advantages
LiAlH₄ Reduction2 Sb₂O₃ + 3 LiAlH₄ → 4 SbH₃ + productsRoom temperatureHighHigh yield
NaBH₄ Reduction4 SbCl₃ + 3 NaBH₄ → 4 SbH₃ + productsRoom temperatureHighMild conditions
Antimonide HydrolysisNa₃Sb + 3 H₂O → SbH₃ + 3 NaOHRoom temperatureModerateSimple reagents
Nonaqueous Route ASbCl₃ + LiAlH₄ in tetraglyme-3062Pure product
Nonaqueous Route BSbCl₃ + NaBH₄ in tetraglyme077High purity

Stabilization Strategies for Practical Applications

The inherent instability of stibine presents significant challenges for its practical utilization, necessitating the development of comprehensive stabilization strategies [2] [30] [31]. Stibine decomposes slowly at room temperature and rapidly at temperatures above 200°C, following the reaction: 2 SbH₃ → 3 H₂ + 2 Sb [1] [30]. This decomposition is autocatalytic and can become explosive under certain conditions, requiring careful handling protocols.

Low-temperature storage represents the most fundamental stabilization approach, as stibine remains stable only at temperatures below -78°C [30]. The compound rapidly decomposes at temperatures above -65°C, making cryogenic storage essential for extended preservation [30]. This temperature dependence significantly limits the practical applications of stibine in industrial processes requiring room-temperature handling.

Inert atmosphere conditions provide another critical stabilization strategy, preventing oxidative decomposition that occurs readily in the presence of oxygen or air [1] [31]. The reaction 2 SbH₃ + 3 O₂ → Sb₂O₃ + 3 H₂O demonstrates the compound's sensitivity to oxidizing conditions [1]. Maintaining nitrogen or argon atmospheres during synthesis, storage, and handling significantly extends the compound's useful lifetime.

Solid adsorbent storage has emerged as a practical solution for transport and intermediate storage applications [30]. Research has demonstrated that up to 30 weight percent of stibine can be stored on solid adsorbents for two weeks at 23°C without significant decomposition [30]. This approach offers advantages for industrial applications where cryogenic storage is impractical.

Kinetic stabilization through the use of sterically demanding substituents represents an advanced approach primarily applied to stibine derivatives rather than the parent compound [9] [12]. This strategy involves the incorporation of bulky organic groups that physically prevent the self-association and decomposition pathways that limit stibine stability.

Table 3: Thermal Stability Comparison

CompoundBoiling Point (°C)Decomposition Temperature (°C)Storage StabilityHalf-life at RTIsotope Effect
SbH₃-17Room temperatureHours at RT<24 hoursBaseline
SbD₃-18>200Weeks at RT>1 weekEnhanced stability
AsH₃-62.5300Days at RT2-3 daysModerate
PH₃-87.7450Stable at RTStableNot applicable

Isotopic Variations and Deuterated Analogues

The synthesis and characterization of deuterated stibine (SbD₃) has revealed remarkable improvements in thermal stability compared to the protiated analogue [2] [11] [14]. Deuterated stibine exhibits significantly greater thermal stability due to isotopic stabilization effects, stemming from the lowering of zero-point energy associated with the heavier deuterium isotope [2] [11].

The synthesis of deuterated stibine follows similar pathways to those used for protiated stibine, with deuterated reducing agents replacing their hydrogen counterparts [14] [27]. The reaction utilizing lithium aluminum deuteride proceeds according to: SbCl₃ + LiAlD₄ → SbD₃ + products, yielding approximately 65% of the deuterated product [27]. This synthetic approach maintains the advantages of nonaqueous conditions while incorporating the isotopic substitution.

Thermal stability studies have demonstrated that deuterated stibine can be stored at room temperature for weeks with minimal decomposition, representing a dramatic improvement over the hours-long stability of protiated stibine [2] [11] [30]. No signs of decomposition were observed when deuterated stibine was stored in glass vessels at 10 torr pressure for periods exceeding one week [30]. This enhanced stability makes deuterated stibine significantly more practical for chemical vapor deposition applications.

Chemical vapor deposition studies using deuterated stibine have shown decomposition efficiencies approaching 50% when delivered with hydrogen carrier gas at 300°C [2] [30]. These results demonstrate superior performance compared to protiated stibine, which typically achieves decomposition efficiencies of approximately 30% under similar conditions [30]. The enhanced thermal stability allows for more controlled deposition processes and improved film quality.

The isotopic stabilization factor for deuterated stibine ranges from 1.4 to 1.6 relative to the protiated compound, reflecting the significant kinetic isotope effects operating in the decomposition pathways [11] [16]. This stabilization arises from the higher activation energy required for bond cleavage in deuterated compounds, effectively slowing the rate of thermal decomposition.

Table 4: Deuterated Stibine Properties

PropertySbH₃SbD₃
Molecular FormulaSbH₃SbD₃
Molecular Weight124.78127.78
Boiling Point (°C)-17-18
Thermal StabilityLowEnhanced
Storage Time (RT)HoursWeeks
CVD Decomposition Efficiency (%)~30~50
Isotopic Stabilization Factor1.01.4-1.6

Industrial applications have begun to exploit the superior properties of deuterated stibine for semiconductor doping processes, where the enhanced thermal stability and controlled decomposition characteristics provide significant advantages [16] [30]. The compound's gaseous nature, compositional simplicity, and lack of antimony-carbon bonds make it particularly suitable for producing carbon-free antimony films at relatively low temperatures.

Table 5: Stabilization Strategies for Stibine

StrategyMechanismEffectivenessPractical ApplicationTemperature Range (°C)
Low Temperature StorageReduced thermal motionModerateLaboratory storage-78 to -20
Inert AtmospherePrevent oxidationHighIndustrial handlingAny
DeuterationIsotopic effect on ZPEHighCVD processesRoom temperature
Solid Adsorbent StoragePhysical immobilizationModerateTransport/storageRoom temperature
Kinetic StabilizationSteric hindranceVariableSpecialized synthesisRoom temperature

Physical Description

Antimony powder appears as a silvery or gray solid in the form of dust. Denser than water and insoluble in water. Toxic by inhalation and by ingestion. May burn and emit toxic fumes if heated or exposed to flames. Used to make electric storage batteries and semiconductors.
Dry Powder; Other Solid
Silver-white, lustrous, hard, brittle solid; scale-like crystals; or a dark-gray, lustrous powder; [NIOSH]
SILVER-WHITE LUSTROUS HARD BRITTLE LUMPS OR DARK GREY POWDER.
Silver-white, lustrous, hard, brittle solid with scale-like crystals, or a dark-gray, lustrous powder.
Silver-white, lustrous, hard, brittle solid; scale-like crystals; or a dark-gray, lustrous powder.

Color/Form

Silver metal; hexagonal (gray antimony); black amorphous solid (black antimony)
Silver-white, lustrous, hard, brittle metal; scale-like crystalline structure or dark gray, lustrous powder
Hexagonal (rhombohedral) crystals
Silvery or gray, lustrous metalloid
For more Color/Form (Complete) data for Antimony, elemental (6 total), please visit the HSDB record page.

Exact Mass

120.90381 g/mol

Monoisotopic Mass

120.90381 g/mol

Boiling Point

3182 °F at 760 mmHg (NTP, 1992)
1587 °C
1635 °C
2975 °F

Flash Point

Flammable gas
NA (Gas)

Heavy Atom Count

1

Vapor Density

Relative vapor density (air = 1): 4.4
4.31

Density

6.684 at 77 °F (NTP, 1992) - Denser than water; will sink
6.68 g/cu cm at 20 °C
6.7 g/cm³
6.69

Odor

Disagreeable
Disagreeable odor like hydrogen sulfide

Decomposition

Hazardous decomposition products formed under fire conditions. - Antimony oxide
When heated or on contact with acid it emits toxic fumes of SbH3.

Melting Point

1167.3 °F (NTP, 1992)
630 °C
630.028 °C (gray antimony); trans gray 0 (black antimony)
630 °C
1166 °F

UNII

9IT35J3UV3

GHS Hazard Statements

H220: Extremely flammable gas [Danger Flammable gases];
H370: Causes damage to organs [Danger Specific target organ toxicity, single exposure]

Therapeutic Uses

Paracelsus, a physician and proponent of alchemy in sixteen century Europe, and his followers favored the use of metals, including antimony, as drugs. The view of the Paracelsus followers diverged from the teachings of Galen (c. AD 13-201), a preeminent Roman physician who considered metals to be poisonous. The period of c. 1560-1660 was termed the 'antimony war' and reflects the conflict in medicine between Galenic medicine and the practices of Paracelsus. /Former use/

Vapor Pressure

1 mmHg at 1627 °F (NTP, 1992)
1 mm Hg at 886 °C
0 mmHg (approx)

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Impurities

The metal produced by a simple pyrometallurgical reduction is normally not pure enough for a commercial product and must be refined. Impurities present are usually lead, arsenic, sulfur, iron, and copper.

Other CAS

13940-35-7
20346-77-4
7803-52-3

Absorption Distribution and Excretion

A study of the retention patterns of labeled antimony in mice following inhalation of particles formed at different temp was conducted. The lower temp aerosol was more sol & left the lung rapidly, localizing in the skeleton. The 2 aerosols produced at higher temp resulted in (124)antimony remaining in the lung for extended periods.
Environment and nutrition influence antimony concentrations of human tissues, causing large differences among individuals. Extremely high levels were found in the lung and bone tissues but not in liver or kidney of deceased antimony smelter workers. The lung contain the highest antimony levels of human tissues. The distribution of antimony is not homogeneous within organs or tissues. ... Great variations of antimony content were found in normal human platelets, serum albumin, and different tissues. /Antimony/
Urine levels of antimony between 0.4 and 0.7 mg/L were measured in cases of workers with lung changes. /Antimony/
Arsenic and antimony are toxic metalloids, naturally present in the environment and all organisms have developed pathways for their detoxification. The most effective metalloid tolerance systems in eukaryotes include downregulation of metalloid uptake, efflux out of the cell, and complexation with phytochelatin or glutathione followed by sequestration into the vacuole. Understanding of arsenic and antimony transport system is of high importance due to the increasing usage of arsenic-based drugs in the treatment of certain types of cancer and diseases caused by protozoan parasites as well as for the development of bio- and phytoremediation strategies for metalloid polluted areas. However, in contrast to prokaryotes, the knowledge about specific transporters of arsenic and antimony and the mechanisms of metalloid transport in eukaryotes has been very limited for a long time. Here, we review the recent advances in understanding of arsenic and antimony transport pathways in eukaryotes, including a dual role of aquaglyceroporins in uptake and efflux of metalloids, elucidation of arsenic transport mechanism by the yeast Acr3 transporter and its role in arsenic hyperaccumulation in ferns, identification of vacuolar transporters of arsenic-phytochelatin complexes in plants and forms of arsenic substrates recognized by mammalian ABC transporters. /Antimony/
For more Absorption, Distribution and Excretion (Complete) data for Antimony, elemental (13 total), please visit the HSDB record page.

Metabolism Metabolites

Recently, tellurium (Te), antimony (Sb) and germanium (Ge) have been used as an alloy in phase-change optical magnetic disks, such as digital versatile disk-random access memory (DVD-RAM) and DVD-recordable disk (DVD-RW). Although these metalloids, the so-called "exotic" elements, are known to be non-essential and harmful, little is known about their toxic effects and metabolism. Metalloid compounds, tellurite, antimonite and germanium dioxide, were simultaneously administered to rats. Their distributions metabolites were determined and identified by speciation. Te and Sb accumulated in red blood cells (RBCs): Te accumulated in RBCs in the dimethylated form, while Sb accumulated in the inorganic/non-methylated form. In addition, trimethyltelluronium (TMTe) was the urinary metabolite of Te, whereas Sb in urine was not methylated but oxidized. Ge was also not methylated in rats. These results suggest that each metalloid is metabolized via a unique pathway. /Antimony metabolites/

Wikipedia

Antimony

Biological Half Life

Whole body: 76 hours; The pentavalent form is removed faster than trivalent form. [TDR, p. 109]
Airborne factory dust (with a volume median diameter of 5.0 um and a geometric standard deviation of 2.1 um) from a Swedish copper smeltery contained antimony (1.6 weight %) and arsenic (19 weight %). The dust was neutron activated and intratracheally instilled in hamsters. In vivo measurements of lung clearance were undertaken of the radionuclides (76)arsenic, (122)antimony, and (124)antimony. Two phases were recognized in the clearance curves. The approx half-time for the initial phase was about 40 hr for antimony trioxide, and 30 hr for antimony dust. The second phase had an approx half-time of 20-40 days for antimony trioxide and antimony dust. The low solubility of antimony in factory dust combined with a long biological half-time may be of importance in explaining the observed lung accumulation of antimony in exposed workers.

Use Classification

Chemical Classes -> Inorganic substances
Hazardous Air Pollutants (HAPs)
Hazard Classes and Categories -> Flammable - 2nd degree

Methods of Manufacturing

Preparation in the laboratory by reduction of /antimony pentoxide/ with /potassium cyanide/ ... .
Reduction of stibnite with iron scrap; direct reduction of natural oxide ores. About half the antimony used in the U.S. is recovered from lead-base battery scrap metal.
The antimony content of commercial ores ranges from 5 to 60%, and determines the method of treatment, either pyrometallurgical or hydrometallurgical. In general, the lowest grades of sulfide ores, 5-25% antimony, are volatilized as oxides; 25-40% antimony ores are smelted in a blast furnace; and 45-60% antimony ores are liquated or treated by iron precipitation. The blast furnace is generally used for mixed sulfide and oxide ores, and for oxidized ores containing up to about 40% antimony; direct reduction is used for rich oxide ores. Some antimony ores are treated by leaching and electrowinning to recover the antimony. The concentrates may be leached directly or converted into a complex matte first. The most successful processes use an alkali hydroxide or sulfide as the solvent for antimony.
High purity (up to 99.9%) antimony ... may be obtained by reduction of a chemically purified antimony compound with a high purity gaseous or solid reductant, or by thermal decomposition of stibine. The reduced metal may be further purified by pyrometallurgical and zone melting techniques.

General Manufacturing Information

All Other Basic Inorganic Chemical Manufacturing
Primary Metal Manufacturing
Services
Fabricated Metal Product Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
Printing and Related Support Activities
Miscellaneous Manufacturing
Antimony: ACTIVE
Antimony isotopes are fission products of plutonium.
Natural antimony is made of two stable isotopes, (121)Sb and (123)Sb. Forty-five other radioactive isotopes and isomers are now recognized.

Analytic Laboratory Methods

NIOSH 6008: Analyte: Stibine; Matrix: air; Sampler: solid sorbent tube (mercury chloride coated silica gel, 1 g/0.5 g); Flow rate: 0.01 to 0.2 L/min; Vol: min: 4 L, max: 50 L; Stability: at least 7 days at 25 °C; Procedure: Colorimetry; Wavelength: 552 nm; Range: 2 to 20 ug antimony per sample; Est LOD: 0.4 ug antimony hydride per sample; Precision: not defined.
Method of estimating small amt of stibine in air has been described ... .
Determination of stibine in air with pyridine silver diethyldithiocarbamate scrubber and flameless atomic absorption spectrometry.
Inorganic halides such as stibine detected by gas chromatography with mass specific detection.
In air samples using colorimetry & atomic absorption. Stibine was one of the substances monitored.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Air sensitive. Moisture sensitive. Handle and store under inert gas. Keep in a dry place. Storage class (TRGS 510): Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.

Stability Shelf Life

Slightly oxidized in air
Not tarnished in dry air but slowly in moist air
Stable under recommended storage conditions.

Dates

Last modified: 02-18-2024

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